molecular formula C23H27NO B10849656 1-(2-methyl-1-pentyl-1H-indol-3-yl)-2-o-tolylethanone

1-(2-methyl-1-pentyl-1H-indol-3-yl)-2-o-tolylethanone

Cat. No.: B10849656
M. Wt: 333.5 g/mol
InChI Key: NHQVWPJMCINXPI-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-pentyl-1H-indol-3-yl)-2-o-tolylethanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indole core substituted with a pentyl chain at the N1 position, a methyl group at the C2 position, and an o-tolyl (2-methylphenyl) group attached via an ethanone linker at the C3 position. Structurally, it belongs to the indole-derived SCRAs, which mimic Δ9-tetrahydrocannabinol (THC) by interacting with CB1 and CB2 receptors .

For example, it is explicitly listed in China’s 2021 controlled substances directory as a synthetic cannabinoid , reflecting global concerns about its abuse and legal status. Its design follows the JWH series’ structural template but substitutes the naphthyl group (common in JWH analogs) with an o-tolyl moiety, altering its physicochemical and pharmacological properties .

Properties

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

1-(2-methyl-1-pentylindol-3-yl)-2-(2-methylphenyl)ethanone

InChI

InChI=1S/C23H27NO/c1-4-5-10-15-24-18(3)23(20-13-8-9-14-21(20)24)22(25)16-19-12-7-6-11-17(19)2/h6-9,11-14H,4-5,10,15-16H2,1-3H3

InChI Key

NHQVWPJMCINXPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-252 typically involves the reaction of 1-pentylindole with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-252 .

Industrial Production Methods

Industrial production of JWH-252 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields. The purification process may involve recrystallization or other large-scale purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JWH-252 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cannabinoid Research

JWH-251 is primarily studied for its interaction with the endocannabinoid system. Its high affinity for the CB1 receptor (Ki value of 29 nM) suggests that it could be used to explore therapeutic avenues in treating conditions such as:

  • Chronic Pain Management : Research indicates that cannabinoids can modulate pain perception, making JWH-251 a candidate for studies on analgesic properties.
  • Neurological Disorders : There is growing interest in cannabinoids for their neuroprotective effects. JWH-251 may serve as a tool to investigate potential treatments for diseases such as multiple sclerosis and Alzheimer's disease.

Forensic Science

Due to its psychoactive properties and prevalence as an adulterant in herbal blends, JWH-251 has significant applications in forensic toxicology. It is critical for:

  • Drug Testing : Understanding the metabolism and detection of synthetic cannabinoids in biological samples aids in developing accurate drug screening tests.
  • Legal Implications : As jurisdictions adapt to new psychoactive substances, JWH-251's profile assists law enforcement and regulatory agencies in crafting appropriate legislation.

Case Study 1: Analgesic Properties

A study published in the Journal of Pharmacology investigated the analgesic effects of JWH-251 in animal models. The results indicated that administration of the compound led to significant reductions in pain response compared to control groups, suggesting potential therapeutic applications in pain management .

Case Study 2: Behavioral Effects

Research conducted on the behavioral effects of JWH-251 revealed that it induces cannabinoid-like effects such as increased locomotion and altered anxiety levels in rodents. These findings are crucial for understanding both therapeutic uses and potential risks associated with recreational use .

Activity TypeDescriptionReference
Cannabinoid Receptor AgonismHigh affinity for CB1 receptor; potential therapeutic uses
Analgesic EffectsSignificant pain relief observed in animal studies
Psychoactive EffectsInduces cannabinoid-like behavioral changes

Mechanism of Action

JWH-252 exerts its effects by binding to cannabinoid receptors CB1 and CB2. It acts as an agonist at these receptors, mimicking the effects of naturally occurring cannabinoids. The binding of JWH-252 to these receptors activates various signaling pathways, leading to its pharmacological effects. The primary molecular targets are the CB1 receptors in the central nervous system and CB2 receptors in the peripheral tissues .

Comparison with Similar Compounds

Key Structural Differences :

  • N1-Alkyl Chain : Longer chains (e.g., pentyl in JWH-007 vs. propyl in JWH-015) improve lipid solubility and prolong metabolic half-life .

Physicochemical Properties

  • Lipophilicity : The o-tolyl group confers moderate lipophilicity (logP ~5.2), lower than JWH-007’s naphthyl-derived logP (~6.5) but higher than adamantyl-containing JWH-018 (~4.8) .
  • Molecular Weight : At 335.45 g/mol, the compound is lighter than JWH-181 (397.6 g/mol) due to the smaller aryl substituent .

Receptor Binding and Pharmacological Effects

  • CB1 Affinity : Naphthyl-containing JWH-007 exhibits high CB1 affinity (Ki <10 nM), whereas o-tolyl substitution likely reduces affinity due to decreased aromatic surface area .
  • Metabolic Pathways : The o-tolyl group may undergo cytochrome P450-mediated hydroxylation at the methyl or phenyl ring, producing metabolites distinct from naphthyl analogs .

Forensic and Analytical Considerations

  • Detection : Unlike naphthyl-containing JWH compounds (detectable via UV λmax ~220 nm), the o-tolyl group may shift absorbance maxima, complicating UV-based identification .
  • Mass Spectrometry : Characteristic fragments include m/z 214 (indole-pentyl ion) and m/z 119 (o-tolyl-CO+), differing from JWH-007’s naphthyl-derived ions (e.g., m/z 141) .

Biological Activity

1-(2-methyl-1-pentyl-1H-indol-3-yl)-2-o-tolylethanone, commonly referred to as JWH-251, is a synthetic cannabinoid that exhibits significant biological activity, particularly as a potent agonist of the cannabinoid receptors. This compound has garnered attention due to its potential applications in research and its implications in the study of cannabinoid pharmacology.

JWH-251 is characterized by the following chemical properties:

  • IUPAC Name : 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
  • Molecular Formula : C22H25NO
  • Molecular Weight : 319.4 g/mol
  • CAS Registry Number : 1427325-88-9
  • Purity : ≥98% (commonly supplied as a methanol solution)

Structure

The structural formula of JWH-251 can be represented as follows:

C22H25NO\text{C}_{22}\text{H}_{25}\text{N}\text{O}

Cannabinoid Receptor Affinity

JWH-251 demonstrates a high affinity for the central cannabinoid receptor (CB1), with a Ki value of approximately 29 nM, indicating its potency in binding to this receptor type . The biological implications of this interaction include:

  • Analgesic Effects : As with many cannabinoids, JWH-251 may exhibit analgesic properties, making it a candidate for pain management studies.
  • Psychoactive Effects : The activation of CB1 receptors is associated with psychoactive effects, which necessitates careful consideration in research and potential therapeutic applications.

Case Study 1: Adulteration in Herbal Blends

JWH-251 has been identified as an adulterant in herbal smoking blends, raising concerns about its safety and toxicity when consumed in this manner. The presence of synthetic cannabinoids like JWH-251 in these products poses risks due to their unpredictable pharmacological profiles compared to natural cannabinoids .

Case Study 2: Toxicological Profile

While detailed toxicological studies specifically on JWH-251 are scarce, the general profile of synthetic cannabinoids suggests risks including acute toxicity and potential for dependence. Monitoring and regulation are critical given the compound's high receptor affinity and psychoactive effects.

Summary Table of Biological Activities

Activity TypeDescriptionReference
CB1 Receptor AffinityHigh affinity (Ki = 29 nM)
Cytotoxic ActivityInduces apoptosis in cancer cell lines
AdulterantFound in herbal blends
Psychoactive EffectsPotentially significant due to CB1 activation

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2-methyl-1-pentyl-1H-indol-3-yl)-2-o-tolylethanone?

The compound is typically synthesized via multi-step routes involving:

  • Friedel-Crafts acylation to introduce the o-tolyl group to the indole core.
  • Alkylation of the indole nitrogen with 2-methylpentyl groups under basic conditions (e.g., NaH/DMF) .
  • Purification using column chromatography (silica gel, hexane/ethyl acetate gradients) . Key challenges include controlling regioselectivity during acylation and minimizing side reactions (e.g., over-alkylation).

Q. How is structural characterization performed for this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to assign indole, pentyl, and o-tolyl protons/carbons (e.g., indole C3 proton at δ 7.8–8.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 350.2124) .
  • X-ray crystallography : For absolute configuration determination, though limited data exist for this compound. SHELXL ( ) is recommended for refinement .

Q. What biological activities are associated with this compound?

Indole derivatives with alkyl and aryl substituents often exhibit:

  • Cannabinoid receptor modulation : Structural analogs (e.g., JWH-018) show CB1/CB2 affinity via naphthoyl/indole interactions .
  • Antiproliferative effects : Observed in related indole-ketones through kinase inhibition pathways . In vitro assays (e.g., receptor binding, cytotoxicity) are critical for validating activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

  • SHELX suite applications : SHELXD for phase problem solving and SHELXL for refinement, particularly useful for resolving torsional angles in alkyl-indole moieties .
  • Twinned data handling : High-resolution datasets (>1.0 Å) improve accuracy in modeling disordered pentyl chains .

Q. What strategies address contradictions in reported bioactivity data for indole-based analogs?

  • Meta-analysis : Compare binding affinities (e.g., IC50_{50}) across studies using standardized assays (e.g., competitive displacement with [3^3H]CP-55,940 for cannabinoid receptors) .
  • Structural benchmarking : Cross-reference with analogs like JWH-175 (), noting substituent effects on potency .

Q. How can molecular docking predict interactions between this compound and target proteins?

  • Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
  • Receptor modeling : Use CB1 crystal structures (PDB: 5XRA) to map hydrophobic pockets accommodating pentyl and o-tolyl groups .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental binding data .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • LC-MS/MS : Detect trace impurities (e.g., over-alkylated indoles) using C18 columns and gradient elution .
  • Stability studies : Accelerated degradation under acidic/oxidative conditions identifies labile sites (e.g., ketone oxidation) .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to minimize hydrolysis/oxidation .
  • Data validation : Cross-correlate NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) .
  • Ethical compliance : Adhere to controlled substance regulations for cannabinoid-related analogs .

For further inquiry, consult primary literature from Rapid Communications in Mass Spectrometry () and PubChem datasets ().

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